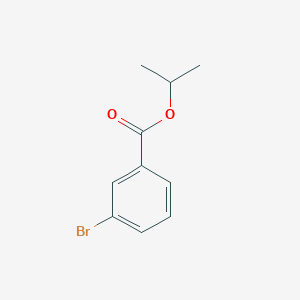

Isopropyl 3-bromobenzoate

Description

Isopropyl 3-bromobenzoate is an aromatic ester featuring a bromine atom at the 3-position of the benzoate ring and an isopropyl ester group. This compound belongs to the class of brominated aromatic esters, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

propan-2-yl 3-bromobenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

InChI Key |

XITGBNKZHSGOJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Isopropyl 3-bromobenzoate undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl esters. For example:

-

Reaction with para-fluorophenylboronic acid :

A mixture of isopropyl 3-bromobenzoate (16.5 g, 68 mmol), para-fluorophenylboronic acid (10.6 g, 76 mmol), Na₂CO₃ (16.5 g, 155 mmol), and PdCl₂·dppf (1.2 g, 1.64 mmol) in dioxane at 90°C for 8 hours yields isopropyl 4'-fluorobiphenyl-3-carboxylate (86% yield) .

Key Conditions:

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| PdCl₂·dppf | dppf | Dioxane | 90°C | 86% |

Lithium–Halogen Exchange Reactions

The bromine atom undergoes Br–Li exchange with organolithium reagents, enabling subsequent electrophilic trapping:

-

Reaction with iodomethane :

Isopropyl 3-bromobenzoate reacts with n-BuLi at −28°C, followed by iodomethane, to yield isopropyl 3-methylbenzoate (62% yield) . -

Reaction with chlorotrimethylsilane :

Trapping with ClSiMe₃ produces isopropyl 3-trimethylsilylbenzoate (93% yield) .

Selectivity Trends:

| Electrophile | Product | Yield |

|---|---|---|

| CH₃I | C–Me substitution | 62% |

| ClSiMe₃ | C–SiMe₃ substitution | 93% |

Palladium-Catalyzed C–P Bond Formation

Isopropyl 3-bromobenzoate participates in phosphorylative cross-couplings with diethyl phosphite under microwave-assisted conditions:

-

Reaction with diethyl phosphite :

Using Pd(OAc)₂ (5 mol%) and triethylamine, the reaction at 175°C for 5 minutes yields diethyl (3-isopropoxycarbonylphenyl)phosphonate (85% yield) .

Optimization Data:

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 mol% Pd(OAc)₂ | 175°C | 5 min | 85% |

Ester Hydrolysis

The isopropyl ester group is cleaved under basic conditions to form 3-bromobenzoic acid:

-

Hydrolysis with LiOH/KOH :

A mixture of LiOH (5.6 g), KOH (13.0 g), water (100 mL), and THF (100 mL) at reflux for 4 hours yields 3-bromobenzoic acid (87% yield) .

Reaction Profile:

| Base System | Solvent | Temperature | Yield |

|---|---|---|---|

| LiOH/KOH (1:1) | THF/H₂O | Reflux | 87% |

Photoredox Cross-Coupling with Amines

Under nickel/photoredox dual catalysis, isopropyl 3-bromobenzoate couples with secondary amines:

-

Reaction with benzophenone imine :

Using NiCl₂·glyme (10 mol%), tert-butylamine, and blue LED irradiation, the reaction yields N-(3-isopropoxycarbonylphenyl)benzophenone imine (92% yield) .

Photoredox Conditions:

| Catalyst | Additive | Light Source | Yield |

|---|---|---|---|

| NiCl₂·glyme | tert-Butylamine | Blue LED | 92% |

Scientific Research Applications

Isopropyl 3-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of isopropyl 3-bromobenzoate with structurally related compounds from the evidence:

Key Observations:

- Bromine Position: The aromatic bromine in isopropyl 3-bromobenzoate contrasts with aliphatic bromine in isopropyl 3-bromopropanoate. Aromatic bromine enhances resonance stabilization and electrophilic substitution reactivity, whereas aliphatic bromine favors nucleophilic substitution .

- Ester Group: The isopropyl ester (vs.

- Functional Groups: Hydroxyl (in isopropyl 3-hydroxybenzoate) and benzoylamino (in 3-benzoylamino-benzoate) groups introduce hydrogen-bonding capabilities, increasing polarity and melting points relative to brominated analogs .

Physicochemical and Reactivity Differences

Solubility and Polarity:

- Isopropyl 3-bromobenzoate is expected to exhibit lower water solubility compared to hydroxylated analogs (e.g., isopropyl 3-hydroxybenzoate) due to bromine’s hydrophobic nature.

- The benzoylamino substituent in C₁₇H₁₇NO₃ introduces polar amide bonds, enhancing solubility in polar aprotic solvents like DMSO .

Thermal Stability:

- Brominated aromatic esters generally exhibit higher thermal stability than aliphatic bromoesters. For example, isopropyl 3-bromopropanoate (aliphatic) may decompose at lower temperatures due to weaker C-Br bonds compared to aromatic derivatives .

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 3-bromobenzoate, and how can reaction efficiency be optimized?

Isopropyl 3-bromobenzoate is typically synthesized via esterification of 3-bromobenzoic acid with isopropyl alcohol. A catalytic approach using concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions is common. Key optimization strategies include:

- Molar ratios : A 1:2 molar ratio (acid:alcohol) to drive esterification equilibrium.

- Temperature : Reflux at 80–100°C for 6–8 hours.

- Purification : Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of isopropyl 3-bromobenzoate?

A multi-technique approach is recommended:

- NMR : <sup>1</sup>H NMR (δ ~1.3 ppm for isopropyl CH3, δ ~5.1 ppm for ester CH, aromatic protons at δ 7.2–8.0 ppm) and <sup>13</sup>C NMR (ester carbonyl at ~165 ppm).

- IR : C=O stretch at ~1720 cm<sup>-1</sup>, C-Br stretch at ~560 cm<sup>-1</sup>.

- Mass spectrometry : Molecular ion peak at m/z 257 (C10H11BrO2<sup>+</sup>).

- X-ray crystallography : For absolute confirmation, use SHELX programs (e.g., SHELXL for refinement) if single crystals are obtained .

Q. What safety protocols are critical when handling isopropyl 3-bromobenzoate in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.

- Waste disposal : Segregate halogenated waste (e.g., brominated by-products) and consult institutional guidelines for professional disposal .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of isopropyl 3-bromobenzoate across studies?

Discrepancies often arise from impurities or methodological differences. To address this:

- Purity assessment : Use HPLC (>99% purity threshold) or differential scanning calorimetry (DSC) to detect eutectic mixtures.

- Solubility tests : Replicate studies in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures.

- Reference standards : Cross-validate with certified commercial samples or synthesize derivatives (e.g., 3-bromo-4-chlorobenzoate analogs) for comparative analysis .

Q. What strategies are recommended for identifying and mitigating unexpected by-products in the synthesis of isopropyl 3-bromobenzoate?

Common by-products include unreacted 3-bromobenzoic acid or dialkylated esters. Mitigation involves:

- Analytical profiling : GC-MS or LC-MS to detect low-abundance impurities.

- Reaction optimization : Reduce acid catalyst concentration or substitute with milder Lewis acids (e.g., FeCl3).

- Kinetic studies : Monitor reaction intermediates via <sup>1</sup>H NMR to adjust quenching times .

Q. How can computational methods enhance the study of isopropyl 3-bromobenzoate’s reactivity or supramolecular interactions?

- DFT calculations : Predict reaction pathways (e.g., ester hydrolysis energy barriers) using Gaussian or ORCA software.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina.

- Cheminformatics : Generate SMILES strings (e.g.,

CC(C)OC(=O)C1=CC(=CC=C1)Br) and SDF files for property prediction .

Q. What experimental designs are suitable for investigating the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, then analyze degradation via HPLC.

- Light sensitivity : Use UV chambers (ICH Q1B guidelines) to assess photodegradation.

- Phase diagrams : Employ NRTL or Wilson models (as in isopropyl alcohol/DMSO systems) to predict solubility-stability relationships .

Methodological Considerations

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

Follow ICMJE standards:

- Chemical details : Report CAS numbers, vendor names (e.g., Thermo Fisher), purity grades, and batch numbers.

- Instrument parameters : Specify NMR frequencies (e.g., 400 MHz), LC column types (C18), and MS ionization modes (ESI/APCI).

- Data repositories : Deposit raw spectra in public databases (e.g., Zenodo) .

Q. What statistical approaches are appropriate for analyzing discrepancies in kinetic data for reactions involving isopropyl 3-bromobenzoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.